2-Bromo-5-(2-bromoethyl)furan
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Overview
Description
2-Bromo-5-(2-bromoethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. This compound is notable for its two bromine atoms attached to the furan ring and an ethyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-bromoethyl)furan can be achieved through several methods. One common approach involves the bromination of 5-ethylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the desired positions on the furan ring.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-bromoethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones or other oxygenated derivatives.
Scientific Research Applications
2-Bromo-5-(2-bromoethyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromoethyl)furan involves its interaction with various molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylfuran: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-5-nitrofuran: Contains a nitro group, leading to different reactivity and applications.
2-Bromo-5-ethylfuran: Lacks the second bromine atom, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H6Br2O |
---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
2-bromo-5-(2-bromoethyl)furan |
InChI |
InChI=1S/C6H6Br2O/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
InChI Key |
CVXCUBSJABEERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCBr |
Origin of Product |
United States |
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